tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Overview
Description
The compound tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss various tert-butyl piperazine-1-carboxylate derivatives, which are relevant to the understanding of similar compounds. These derivatives are important intermediates in the synthesis of biologically active compounds and have been characterized by various spectroscopic methods and crystallography .
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For example, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate . Another derivative, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate in three steps . These methods demonstrate the versatility and adaptability of synthetic routes to create a variety of piperazine derivatives.
Molecular Structure Analysis
The molecular structures of the synthesized tert-butyl piperazine-1-carboxylate derivatives were confirmed by single crystal X-ray diffraction analysis. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported to crystallize in the monoclinic space group P 21/c . The piperazine ring often adopts a chair conformation, and the molecules can exhibit various shapes such as linear or L-shaped depending on the substituents .
Chemical Reactions Analysis
The tert-butyl piperazine-1-carboxylate derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the presence of a boronate group in some derivatives makes them suitable for cross-coupling reactions, which are valuable in the synthesis of complex organic molecules . The reactivity of these compounds can be further modified by introducing different substituents on the piperazine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. Spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS are commonly used to characterize these properties . The crystal structures often feature intermolecular interactions such as hydrogen bonds and π-π stacking, which can lead to the formation of two-dimensional or three-dimensional architectures . Additionally, DFT studies and Hirshfeld surface analysis provide insights into the electronic structure and intermolecular interactions of these compounds .
Scientific Research Applications
Synthesis and Characterization
Synthesis as an Intermediate in Biologically Active Compounds
The compound has been utilized as an important intermediate in the synthesis of biologically active compounds, such as crizotinib, a well-known anticancer drug. The synthesis involved multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (D. Kong et al., 2016).
Crystal Structure Analysis
Detailed crystal structure analysis of sterically congested piperazine derivatives, including tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, has been performed. This research highlights the novel chemistry and pharmacologically useful core of such compounds (Ashwini Gumireddy et al., 2021).
Biological Evaluation
A compound with a similar structure, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, has been synthesized and characterized. It demonstrated moderate anthelmintic activity and was characterized through various spectroscopic methods and single crystal XRD data (C. Sanjeevarayappa et al., 2015).
Density Functional Theory (DFT) Analysis
Research on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, involved DFT calculations to analyze its molecular structure and physicochemical features (W. Ye et al., 2021).
Catalytic Applications
- Catalysis in Acylation Chemistry: The synthesis and polymerization of related compounds have been carried out for use as catalysts in acylation chemistry. These compounds demonstrate self-activation by neighboring group effects, enhancing their catalytic activity (Thiemo Mennenga et al., 2015).
Pharmaceutical Applications
Intermediate in Anticancer Drug Synthesis
A related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, is an important intermediate for small molecule anticancer drugs. Its synthesis and optimization for high yield production have been explored (Binliang Zhang et al., 2018).
Discovery in Medicinal Chemistry
Novel piperazine derivatives, including tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, have been synthesized and evaluated, demonstrating their potential in medicinal chemistry (S. Anthal et al., 2018).
Mechanism of Action
Target of Action
Boronic acid derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds that undergo carbon-carbon bond formation.
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic ester moiety of the compound transfers an organic group to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond between the transferred group and another organic molecule .
Biochemical Pathways
The compound’s action primarily affects the biochemical pathway of carbon-carbon bond formation, a fundamental process in organic synthesis . The downstream effects include the synthesis of a wide range of biologically active compounds, as the Suzuki-Miyaura reaction is versatile and can be used to couple a variety of organic molecules .
Pharmacokinetics
Boronic esters are generally considered to be stable and readily prepared, suggesting good bioavailability . Additionally, the susceptibility of boronic pinacol esters to hydrolysis, especially at physiological pH, should be considered when evaluating their pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific organic molecules it is coupled with in the Suzuki-Miyaura reaction . The resulting coupled product can have various effects based on its structure and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the rate of hydrolysis of boronic pinacol esters, to which the compound belongs, is strongly influenced by pH . Therefore, the compound’s action and stability can vary significantly depending on the pH of its environment. Additionally, the Suzuki-Miyaura reaction is typically performed under mild conditions and is tolerant to various functional groups , suggesting that the compound’s action is robust to a wide range of environmental conditions.
properties
IUPAC Name |
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-12-10-23(11-13-24)16-14-15(8-9-22-16)21-27-19(4,5)20(6,7)28-21/h8-9,14H,10-13H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBNJXYYAKBREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592142 | |
Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
936250-21-4 | |
Record name | 1,1-Dimethylethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936250-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-tert-Butoxycarbonylpiperazin-1-yl)pyridine-4-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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